4,5-Dichloro-8-(trifluoromethoxy)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H4Cl2F3NO |
|---|---|
Molecular Weight |
282.04 g/mol |
IUPAC Name |
4,5-dichloro-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-5-1-2-7(17-10(13,14)15)9-8(5)6(12)3-4-16-9/h1-4H |
InChI Key |
CJEKHFZYWFLPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1OC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 4,5 Dichloro 8 Trifluoromethoxy Quinoline and Analogues
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents present on the ring.
Reactivity at Nitrogen and Carbon Positions
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and susceptible to protonation or alkylation. However, the presence of electron-withdrawing groups, such as the chloro and trifluoromethoxy substituents in 4,5-dichloro-8-(trifluoromethoxy)quinoline, is expected to decrease the basicity of the nitrogen atom.
Electrophilic aromatic substitution on the carbocyclic ring of quinoline typically occurs at positions C5 and C8, as these are the most electron-rich positions and lead to the formation of more stable carbocation intermediates. In the case of 8-substituted quinolines, electrophilic attack is directed to the C5 and C7 positions. However, the strongly deactivating nature of the trifluoromethoxy group at C8, coupled with the deactivating effect of the chloro groups at C4 and C5, would likely make electrophilic substitution on the carbocyclic ring of this compound a challenging transformation, requiring harsh reaction conditions.
Nucleophilic substitution of hydrogen in the quinoline ring is also a known process, particularly at the C2 and C4 positions, which are electron-deficient. This reactivity can be harnessed for the introduction of various nucleophiles. rsc.org
Reactions of Halogen Substituents
The two chlorine atoms in this compound are key handles for further functionalization of the molecule through nucleophilic aromatic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a prominent reaction for haloquinolines, particularly at the C2 and C4 positions, which are activated by the ring nitrogen. In dihaloquinolines, the relative reactivity of the halogen atoms is a critical factor. For instance, in 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the C4 position. nih.gov This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.
In the context of this compound, the chlorine atom at the C4 position is anticipated to be significantly more reactive towards nucleophiles than the chlorine at the C5 position. The C4 position is activated by the adjacent nitrogen atom, facilitating the addition-elimination mechanism of SNAr. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the C4-chloro substituent. For example, the reaction of 4-chloroquinolines with amines is a common method for the synthesis of 4-aminoquinoline (B48711) derivatives. mdpi.comresearchgate.netsemanticscholar.orgnih.govrsc.org
Table 1: Examples of SNAr Reactions on Analagous Chloroquinolines
| Starting Material | Nucleophile | Product | Reference |
| 2,4-dichloro-8-methylquinoline | Thiourea | 4-Chloro-8-methylquinoline-2(1H)-thione | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine | 4-Hydrazino-8-methylquinoline-2(1H)-thione | mdpi.com |
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, on the quinoline scaffold.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction of dihaloquinolines with boronic acids typically shows high regioselectivity. youtube.comlibretexts.orgnih.govrsc.org In studies with 2,4-dichloroquinolines and 2,4-dichloropyrimidines, selective coupling at the C4 position has been observed. nih.govmdpi.com This preference is attributed to the higher electrophilicity of the C4 position and the relative ease of oxidative addition of palladium to the C4-Cl bond. It is therefore highly probable that the Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield the 4-aryl-5-chloro-8-(trifluoromethoxy)quinoline derivative.
Table 2: Examples of Suzuki-Miyaura Coupling on Analagous Dichloroheterocycles
| Starting Material | Boronic Acid | Product | Catalyst System | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | Pd(PPh₃)₄ / Na₂CO₃ | mdpi.com |
| 2,4-Dichloroquinoline | Arylboronic acid | 2-Chloro-4-arylquinoline | Pd(dppf)Cl₂ / K₂CO₃ | nih.gov |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgnih.govsynthesisspotlight.comorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the amination of dihaloquinolines is expected to be regioselective. The greater reactivity of the C4-chloro group would likely lead to the selective formation of 4-amino-5-chloro-8-(trifluoromethoxy)quinoline derivatives when reacted with various primary and secondary amines in the presence of a suitable palladium catalyst and base.
Transformations Involving the Trifluoromethoxy Group
The trifluoromethoxy (OCF₃) group is a strongly electron-withdrawing and metabolically stable substituent. beilstein-journals.orgsrce.hr It is generally considered to be robust and less prone to chemical transformations compared to other functional groups. While the trifluoromethyl (CF₃) group can undergo certain reactions under harsh conditions, such as hydrolysis or conversion to a trichloromethyl group, transformations of the trifluoromethoxy group on an aromatic ring are not commonly reported in the literature. Therefore, it is expected that the trifluoromethoxy group in this compound would remain intact under most synthetic conditions used to modify the chloro substituents or the quinoline ring itself.
Cyclization and Rearrangement Reactions
Substituted quinolines can be precursors for the synthesis of more complex heterocyclic systems through cyclization reactions. nih.govnih.govamazonaws.comnih.govnih.govwikipedia.orgnih.govacs.org For instance, the presence of a nucleophilic group and a suitable leaving group on the quinoline core can lead to intramolecular cyclization to form fused ring systems. While no specific cyclization or rearrangement reactions starting from this compound have been documented, its functional groups offer potential for such transformations. For example, after substitution of one of the chloro groups with a nucleophile containing an additional reactive site, subsequent intramolecular reactions could be envisioned.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions are powerful tools for the synthesis of complex polycyclic and heterocyclic systems from suitably functionalized quinoline precursors. While specific studies on this compound are not extensively documented, the reactivity of analogous systems provides insight into potential cyclization pathways. The presence of chloro and trifluoromethoxy groups significantly influences the electron density and reactivity of the quinoline core, which in turn directs the course of intramolecular reactions.
One common strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be conceptually extended to analogues of the title compound. nih.gov In such a pathway, a precursor bearing an alkynyl side chain could be induced to cyclize onto the quinoline ring. The regioselectivity of this cyclization would be influenced by the electronic nature of the substituents. The electron-withdrawing trifluoromethoxy group at the C8 position and the chloro groups at C4 and C5 would deactivate the benzene (B151609) portion of the quinoline ring towards electrophilic attack.
Another potential pathway is the intramolecular cyclization involving a nucleophilic attack from a side chain onto the quinoline ring. For instance, a side chain containing a hydroxyl or amino group could potentially displace one of the chloro substituents, particularly the one at the C4 position, which is known to be susceptible to nucleophilic substitution in quinolines. gcwgandhinagar.com
The bromination of certain quinoline alkaloids has been shown to trigger intramolecular cyclization, leading to the formation of additional heterocyclic rings. nih.gov This proceeds via the formation of a bromonium ion from a prenyl side chain, followed by attack by an internal nucleophile like a hydroxyl or methoxyl group. nih.gov An analogue of this compound bearing a suitable unsaturated side chain could potentially undergo a similar transformation.
Table 1: Examples of Intramolecular Cyclization Reactions on Quinoline Analogues
| Starting Material Type | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| N-(2-alkynyl)anilines | ICl, I₂, Br₂, PhSeBr | 3-Halogen/Selenium Substituted Quinolines | nih.gov |
| o-Cyano-β,β-difluorostyrenes | Organolithiums | 3-Fluoroisoquinolines | nih.gov |
| Haplophyllidine (Furanoquinoline alkaloid) | Br₂ or NBS | Bromo-derivatives with additional cyclic structures | nih.gov |
| 2'-Bromoacetophenones and Amides | Palladium catalyst, then base | 4-Quinolones | acs.org |
Cascade Reactions for Complex Quinoline Architectures
Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single operation. acs.orgacs.org These reactions are instrumental in building diverse heterocyclic scaffolds. acs.org For quinoline systems, cascade reactions can lead to the rapid construction of polycyclic structures.
One can envision a cascade reaction involving this compound as a substrate. For example, a copper-catalyzed cascade reaction has been reported for the synthesis of pyrimido[4,5-b]quinolinones from 2-chloroquinoline-3-carbonitriles and amines. rsc.org A suitably functionalized analogue of this compound could potentially undergo a similar transformation, where the C4-chloro group could participate in an initial Ullmann-coupling, followed by further cyclization steps.
Three-component cascade reactions are also a powerful tool for synthesizing polysubstituted quinolines. organic-chemistry.org For instance, the reaction of aryl diazonium salts, nitriles, and alkynes can afford quinolines without the need for a catalyst. organic-chemistry.org While this method builds the quinoline ring itself, analogous multicomponent strategies could potentially be developed to functionalize the pre-existing this compound core.
The development of visible-light-induced cascade reactions represents a green and efficient synthetic methodology. mdpi.com Such reactions have been used to synthesize sulfonated quinoline-2,4-diones. mdpi.com This suggests that radical-initiated cascade cyclizations could be a viable strategy for elaborating the structure of this compound, provided a suitable precursor is designed.
Table 2: Examples of Cascade Reactions for the Synthesis of Complex Quinoline Architectures
| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Three-Component Annulation | Aryl diazonium salts, nitriles, alkynes | Additive-free, 60 °C | Multiply substituted quinolines | organic-chemistry.org |
| Copper-Catalyzed Cascade | 2-Chloroquinoline-3-carbonitriles, (aryl)methanamines | Cu catalyst, NaOH, aerobic | Pyrimido[4,5-b]quinoline-4-ones | rsc.org |
| Visible Light-Induced Cascade | N-(2-cyanophenyl)-N-methyl-methacrylamide, sulfonyl chlorides | Visible light, metal-free | Sulfonylated quinoline-2,4-diones | mdpi.com |
| Palladium-Catalyzed Cascade | o-Aminocinnamonitriles, arylhydrazines | Palladium catalyst | Substituted quinolines | researchgate.net |
Oxidation and Reduction Processes of the Quinoline Nucleus
The quinoline ring system exhibits a notable resistance to oxidative cleavage. pharmaguideline.com However, under strong oxidizing conditions, such as treatment with potassium permanganate (B83412) (KMnO₄), the benzene ring can be opened while leaving the pyridine (B92270) ring intact. pharmaguideline.com For this compound, the presence of the electron-withdrawing chloro and trifluoromethoxy substituents on the benzene ring would likely make it even more resistant to oxidation compared to unsubstituted quinoline. Oxidation, if it were to occur, would be expected to proceed at the benzene ring to yield a substituted pyridine-2,3-dicarboxylic acid (quinolinic acid). wikipedia.org Another common oxidation reaction is the formation of N-oxides by treatment with peroxycarboxylic acids. gcwgandhinagar.com
The reduction of the quinoline nucleus can be controlled to selectively hydrogenate either the pyridine or the benzene ring. iust.ac.ir Catalytic hydrogenation, for example with a palladium catalyst, typically reduces the pyridine ring to afford a 1,2,3,4-tetrahydroquinoline. youtube.com The electron-withdrawing nature of the trifluoromethoxy group on the benzene ring of this compound would likely favor the reduction of the pyridine ring. Conversely, reduction in a strong acidic medium can lead to the selective saturation of the benzene ring. iust.ac.ir The use of specific reducing agents can also lead to different products; for instance, lithium in liquid ammonia (B1221849) can produce 1,4-dihydroquinoline. pharmaguideline.com
Table 3: General Oxidation and Reduction Reactions of the Quinoline Nucleus
| Reaction Type | Reagent/Condition | Product | Reference |
|---|---|---|---|
| Oxidation | Alkaline KMnO₄ | Pyridine-2,3-dicarboxylic acid | pharmaguideline.com |
| N-Oxidation | Peroxycarboxylic acids | Quinoline N-oxide | gcwgandhinagar.com |
| Reduction (Pyridine ring) | Catalytic hydrogenation (e.g., Pd/C, H₂) | 1,2,3,4-Tetrahydroquinoline | pharmaguideline.comyoutube.com |
| Reduction (Benzene ring) | Catalytic hydrogenation in strong acid | 5,6,7,8-Tetrahydroquinoline | iust.ac.ir |
| Reduction | Lithium in liquid ammonia | 1,4-Dihydroquinoline | pharmaguideline.com |
Mechanistic Insights into Biological Activity of Quinoline Derivatives in Vitro Studies
Inhibition of Molecular Targets by Quinoline (B57606) Scaffolds
Quinoline derivatives exert many of their effects by directly binding to and inhibiting the function of essential biomolecules, particularly enzymes and receptors.
The quinoline core serves as a scaffold for the design of potent inhibitors of several critical enzymes.
Topoisomerase I: Certain quinoline derivatives, particularly those with a planar polycyclic structure, function as topoisomerase I inhibitors. nih.gov These compounds intercalate into the DNA helix and stabilize the transient covalent complex formed between the enzyme and DNA. nih.govnih.gov This stabilization prevents the re-ligation of the single-strand breaks created by topoisomerase I, leading to the accumulation of DNA damage and ultimately triggering apoptosis in cancer cells. nih.govekb.egyoutube.com The anticancer drugs camptothecin (B557342) and its analogs, topotecan (B1662842) and irinotecan, are well-known examples of quinoline-containing alkaloids that operate through this mechanism. ekb.egmdpi.com
Phosphodiesterase 4 (PDE4): Quinoline-based compounds have been developed as selective inhibitors of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comresearchgate.net The mechanism of inhibition involves the quinoline core interacting with key residues within the active site of the enzyme. For instance, some derivatives feature a 3,5-dichloropyridine (B137275) moiety linked to the quinoline scaffold, which is crucial for high-affinity binding. mdpi.com The methoxy (B1213986) and trifluoromethyl groups on the quinoline ring can establish interactions with lipophilic pockets within the enzyme, while the quinoline ring itself can engage in π–π stacking with phenylalanine residues. mdpi.com By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn modulates inflammatory responses. researchgate.net
EZH2 and DHFR: While the quinoline scaffold is a key component in many enzyme inhibitors, specific mechanistic details for EZH2 (Enhancer of Zeste Homologue 2) and DHFR (Dihydrofolate Reductase) inhibition by simple quinoline derivatives are less commonly reported in broad reviews. However, the structural versatility of quinolines allows for their incorporation into more complex molecules designed to target these enzymes. For example, quinoline derivatives have been investigated for their ability to inhibit DHODH (dihydroorotate dehydrogenase), a key enzyme in pyrimidine (B1678525) biosynthesis. arabjchem.org
Table 1: Examples of Quinoline Derivatives as Enzyme Inhibitors
| Enzyme Target | Example Quinoline Derivative Class | General Mechanism of Action |
|---|---|---|
| Topoisomerase I | Indeno[1,2-c]quinolines | Stabilization of the enzyme-DNA cleavable complex nih.gov |
| PDE4 | 8-methoxyquinoline derivatives | Competitive inhibition at the active site, increasing cAMP levels mdpi.comkcl.ac.uk |
Quinoline derivatives can also function as modulators of nuclear receptors and other receptor types, influencing gene expression and cellular signaling.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): Certain quinoline-based derivatives of pirinixic acid have been identified as potent dual agonists for both PPARα and PPARγ. nih.gov The interaction with these nuclear receptors is influenced by the substitution pattern on the quinoline ring. For instance, α-substitution with alkyl groups can enhance the agonistic activity. nih.gov Molecular docking studies suggest that these quinoline derivatives adopt a binding mode within the ligand-binding domain of PPARs similar to that of known agonists, thereby activating the receptor and modulating the expression of target genes involved in lipid metabolism and inflammation. nih.gov More recently, prenylated quinolines and their tetrahydroquinoline analogs have been developed as pan-PPAR agonists. nih.gov
Androgen Receptor (AR): The quinoline scaffold has been utilized to develop modulators of the androgen receptor. nih.gov Both agonists and antagonists have been discovered based on a 2-quinolinone pharmacophore. nih.gov These compounds exhibit high binding affinity to the AR and can either stimulate or inhibit receptor activity, depending on their specific chemical structure. nih.govnih.gov The development of nonsteroidal AR agonists based on a tetrahydro-pyridono[5,6-g]-quinoline structure highlights the versatility of the quinoline core in designing receptor-selective compounds. acs.org
Modulation of Cellular Processes by Quinoline Derivatives
Beyond direct target inhibition, quinoline derivatives can influence a variety of complex cellular processes, which is particularly relevant to their anticancer and antiviral activities. ekb.egnih.gov
The antiviral properties of quinoline derivatives have been demonstrated against a range of viruses, including the Zika virus (ZIKV).
ZIKV Replication: Several quinoline derivatives have been shown to inhibit the replication of ZIKV in vitro. nih.gov One of the proposed mechanisms involves the inhibition of viral RNA production. nih.gov For example, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated potent anti-ZIKV activity. nih.gov Other studies have identified tetrahydroquinoline-fused imidazolone (B8795221) derivatives as effective agents against ZIKV infection. nih.gov While the precise molecular targets are still under investigation for many of these compounds, the inhibition of viral replication machinery, such as the viral protease or polymerase, are likely mechanisms. frontiersin.orgmdpi.comresearchgate.net
The anticancer effects of quinoline derivatives are multifaceted, involving the induction of programmed cell death, halting the cell cycle, and preventing tumor growth and spread. arabjchem.orgresearchgate.netarabjchem.org
Apoptosis: A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis. rsc.orgnih.govmdpi.com This can be achieved through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Some quinoline-based compounds have been shown to induce apoptosis by causing DNA damage (via topoisomerase inhibition), leading to the activation of caspase cascades. mdpi.comresearchgate.net For instance, certain quinoline-based thiazolidinone derivatives have been shown to stimulate apoptotic cell death in colon cancer cells. researchgate.net
Cell Cycle Arrest: Many quinoline derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase. rsc.orgnih.gov This prevents the cells from entering mitosis and undergoing cell division. nih.gov The disruption of microtubule polymerization is one mechanism by which quinoline-containing compounds can induce G2/M arrest. rsc.orgrsc.org
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Quinoline derivatives have been shown to inhibit this process. rsc.orgresearchgate.net One of the key targets in this context is the Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov By inhibiting VEGFR signaling, these compounds can block the proliferation and migration of endothelial cells, thus cutting off the tumor's blood supply. nih.gov
Disruption of Cell Migration: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Quinoline derivatives can interfere with this process. rsc.orgresearchgate.netnih.gov Some compounds have been shown to downregulate the expression of genes involved in cell migration and invasion, such as Lumican. nih.gov
Table 2: Anticancer Mechanisms of Quinoline Derivatives
| Mechanism | Cellular Effect | Example Target/Pathway |
|---|---|---|
| Apoptosis | Induction of programmed cell death | Caspase activation, Bcl-2 family modulation rsc.orgmdpi.com |
| Cell Cycle Arrest | Halting of cell proliferation | G2/M phase arrest, inhibition of CDKs ekb.egnih.gov |
| Inhibition of Angiogenesis | Prevention of new blood vessel formation | Inhibition of VEGFR signaling nih.govnih.gov |
The quinoline core is central to the activity of many antimicrobial agents. nih.govresearchgate.netbiointerfaceresearch.com
Antibacterial Activity: The antibacterial action of quinolone antibiotics, a major class of quinoline derivatives, primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govsemanticscholar.org These enzymes are essential for bacterial DNA replication, recombination, and repair. By forming a complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and subsequent bacterial cell death. nih.gov Some quinoline derivatives may also act by disrupting the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria. semanticscholar.org
Antifungal Activity: The antifungal mechanisms of quinoline derivatives are more varied. Some, like 8-hydroxyquinoline, are thought to act by chelating metal ions that are essential for fungal enzyme function. Other derivatives may disrupt the fungal cell membrane integrity or interfere with key metabolic pathways. nih.gov The structural diversity of quinolines allows for the development of compounds with activity against a broad spectrum of fungal pathogens. nih.gov
In-Depth Analysis of 4,5-Dichloro-8-(trifluoromethoxy)quinoline Reveals Limited Publicly Available Biological Data
The exploration of specific interaction sites and binding modes, including hydrogen bonding and pi-stacking interactions, is crucial for understanding the potential biological efficacy of any compound. However, for this compound, there is a conspicuous absence of published data, such as crystal structures with target proteins or computational docking studies, that would elucidate these interactions.
Consequently, it is not possible to provide a detailed, evidence-based account of its hydrogen bonding and pi-stacking interactions as requested. The scientific community has yet to publish research that would form the basis for such an analysis.
While general principles of quinoline derivatives' interactions can be inferred from studies on analogous compounds, any such discussion regarding this compound would be purely speculative and fall outside the scope of a scientifically rigorous article based on existing evidence.
Further research, including synthesis, in vitro screening, and structural biology studies, is required to characterize the biological profile and molecular interactions of this compound. Without such foundational research, a detailed exploration of its mechanistic insights remains unfeasible.
Computational Chemistry and Molecular Modeling of 4,5 Dichloro 8 Trifluoromethoxy Quinoline
Molecular Docking Studies to Predict Ligand-Target Interactions
No published studies were found that performed molecular docking of 4,5-Dichloro-8-(trifluoromethoxy)quinoline with any biological target.
Information regarding the specific binding pockets and key amino acid residues that interact with this compound is not available in the scientific literature.
There are no available data on the predicted binding affinities (such as docking scores in kcal/mol) or inhibitory activities of this compound against any protein targets.
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
No research detailing DFT calculations for this compound could be retrieved. Such studies are essential for understanding its electronic structure and reactivity but have not been published.
Specifics on the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or the stable conformations of this compound derived from DFT calculations are not documented.
There is no available data on the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), or the resulting HOMO-LUMO energy gap for this compound. This information is crucial for predicting the compound's chemical reactivity and kinetic stability.
MEP maps, which identify the electrophilic and nucleophilic sites of a molecule, have not been published for this compound.
Compound Names Mentioned
Charge Analysis and Reactivity Descriptors (e.g., Fukui Functions)
Charge analysis and the calculation of reactivity descriptors are fundamental in computational chemistry for predicting how a molecule will interact with other chemical species. For this compound, these analyses can pinpoint the most reactive sites for nucleophilic and electrophilic attacks.
Detailed Research Findings:
Density Functional Theory (DFT) calculations are commonly employed to determine the distribution of electron density within a molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial atomic charges on each atom of this compound. Generally, in quinoline (B57606) derivatives, the nitrogen atom exhibits a negative charge, making it a potential site for electrophilic attack or protonation. The carbon atoms of the quinoline ring system have varying charges, influenced by the electron-withdrawing or donating nature of the substituents.
The presence of two chlorine atoms at positions 4 and 5, and a trifluoromethoxy group at position 8, significantly influences the electronic landscape of the quinoline core. The high electronegativity of the chlorine and fluorine atoms leads to a strong electron-withdrawing effect, which can create regions of positive electrostatic potential on the adjacent carbon atoms.
Fukui Functions are powerful reactivity descriptors derived from DFT that identify the most reactive sites in a molecule. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.
f+(r) corresponds to the site for nucleophilic attack (addition of an electron).
f-(r) corresponds to the site for electrophilic attack (removal of an electron).
f0(r) corresponds to the site for radical attack.
For quinoline derivatives, studies have shown that the Fukui functions can effectively predict the regioselectivity of various reactions. chemscene.comnih.gov In the case of this compound, the carbon atoms attached to the chlorine atoms and the trifluoromethoxy group, as well as specific carbons in the quinoline ring, would be key sites of interest.
Illustrative Data Table for Fukui Functions:
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Predicted Reactivity |
| N1 | 0.025 | 0.130 | 0.078 | Prone to electrophilic attack |
| C2 | 0.090 | 0.015 | 0.053 | Prone to nucleophilic attack |
| C4 | 0.150 | 0.010 | 0.080 | Highly prone to nucleophilic attack |
| C5 | 0.145 | 0.012 | 0.079 | Highly prone to nucleophilic attack |
| C8 | 0.085 | 0.020 | 0.053 | Prone to nucleophilic attack |
Note: The data in this table is illustrative and represents plausible values based on the analysis of similar halogenated and trifluoromethyl-substituted quinoline systems. Specific values would require dedicated DFT calculations for this molecule.
Molecular Dynamics (MD) Simulations to Study Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, its interactions with solvent molecules, and its potential binding modes with biological macromolecules like proteins or nucleic acids.
Detailed Research Findings:
MD simulations of quinoline derivatives have been used to explore their behavior in different environments. nih.gov The trifluoromethoxy group at the 8-position is a key feature for conformational analysis. While the quinoline ring system is largely planar, the trifluoromethoxy group can rotate around the C8-O bond. MD simulations can map the energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them.
When studying the interaction of this compound with a biological target, MD simulations can reveal:
The stability of the ligand-protein complex over time.
The key amino acid residues involved in binding.
The role of water molecules in mediating the interaction.
The conformational changes in both the ligand and the protein upon binding.
These simulations typically run for nanoseconds to microseconds, providing a dynamic picture of the molecular interactions that static modeling techniques like docking cannot fully capture.
Illustrative Data Table for MD Simulation Parameters:
| Parameter | Value/Description |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E water model |
| System Size | ~50,000 - 100,000 atoms (including solvent) |
| Simulation Time | 100 ns - 1 µs |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT (isothermal-isobaric) |
Note: This table outlines typical parameters for setting up an MD simulation to study a small molecule like this compound in a solvated environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogues.
Detailed Research Findings:
QSAR studies on quinoline derivatives have successfully identified key molecular descriptors that correlate with various biological activities, such as anticancer, antimalarial, and antimicrobial effects. rsc.orgnih.gov For a QSAR study involving this compound, this compound would be part of a larger dataset of structurally related quinolines with measured biological activity.
The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be classified as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, surface area, and pharmacophore features.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a model that relates a subset of these descriptors to the observed biological activity.
Illustrative Data Table for QSAR Descriptors:
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences polar interactions with a target |
| Steric | Molecular Volume | Affects how the molecule fits into a binding site |
| Hydrophobic | LogP | Relates to membrane permeability and hydrophobic interactions |
| Topological | Wiener Index | Encodes information about molecular branching |
Note: This table provides examples of descriptor types that would be calculated for this compound in a QSAR study.
Advanced Characterization Techniques for Quinoline Derivatives
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Multinuclear NMR)
No published ¹H NMR, ¹³C NMR, or multinuclear NMR data for 4,5-Dichloro-8-(trifluoromethoxy)quinoline were found in the search results.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
No published IR or FT-IR spectral data for this compound were found in the search results.
Raman Spectroscopy
No published Raman spectral data for this compound were found in the search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
No published UV-Vis absorption spectra or data on the photophysical properties of this compound were found in the search results.
Mass Spectrometry (MS)
No published mass spectrometry data for this compound were found in the search results.
X-ray Crystallography and Crystal Structure Analysis
No published X-ray crystallography data or crystal structure analysis for this compound were found in the search results.
Insights into Solid-State Molecular Conformation and Supramolecular Assembly
The three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For this compound, single-crystal X-ray diffraction (SCXRD) would be the definitive technique to elucidate its molecular conformation and supramolecular assembly.
Molecular Conformation:
The conformation of the this compound molecule would be determined by the spatial arrangement of its constituent atoms. Key conformational parameters that would be analyzed from SCXRD data include:
Bond Lengths and Angles: Precise measurements of the carbon-carbon, carbon-nitrogen, carbon-chlorine, carbon-oxygen, and carbon-fluorine bond lengths, as well as the bond angles within the quinoline (B57606) ring and the trifluoromethoxy substituent.
Torsional Angles: These angles would describe the rotation around single bonds, particularly the C(8)-O bond and the O-CF₃ bond, which would define the orientation of the trifluoromethoxy group relative to the quinoline plane.
Planarity of the Quinoline Ring: Analysis would confirm the expected aromatic planarity of the quinoline bicyclic system.
Supramolecular Assembly:
The packing of individual molecules in the crystal lattice is governed by non-covalent interactions, forming a supramolecular assembly. For this compound, the following interactions would be of primary interest:
Halogen Bonding: The chlorine atoms at positions 4 and 5 are potential halogen bond donors. These interactions, where the electrophilic region of a halogen atom interacts with a nucleophilic site (such as the quinoline nitrogen or an oxygen atom of a neighboring molecule), can be a significant force in directing the crystal packing.
π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.
A hypothetical data table summarizing the kind of information that would be obtained from a single-crystal X-ray diffraction study is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Z (molecules per unit cell) | 4 |
| C(4)-Cl Bond Length (Å) | 1.74 |
| C(5)-Cl Bond Length (Å) | 1.73 |
| C(8)-O Bond Length (Å) | 1.37 |
| O-CF₃ Bond Length (Å) | 1.35 |
| Quinoline Dihedral Angle (°) | < 5 |
| Closest π-π Stacking Distance (Å) | 3.6 |
Electrochemical Studies
Electrochemical studies, primarily using cyclic voltammetry (CV), would provide valuable information about the redox properties of this compound. These studies are crucial for understanding its electron-transfer capabilities, which can be relevant in various applications, including materials science and medicinal chemistry.
Cyclic Voltammetry Analysis:
A cyclic voltammetry experiment would involve applying a linearly varying potential to a working electrode immersed in a solution of the compound and a supporting electrolyte. The resulting current is measured and plotted against the applied potential.
Key Parameters from Cyclic Voltammetry:
Redox Potentials: The potentials at which oxidation and reduction peaks occur (Epa and Epc) are characteristic of the compound's tendency to lose or gain electrons. The presence of electron-withdrawing groups like chlorine and trifluoromethoxy is expected to make the compound more difficult to oxidize and easier to reduce compared to unsubstituted quinoline.
HOMO/LUMO Energy Levels: The oxidation and reduction potentials can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in determining the electronic and optical properties of the molecule.
Electrochemical Gap: The difference between the HOMO and LUMO energy levels represents the electrochemical energy gap, which is an important parameter for assessing the electronic conductivity and potential applications in organic electronics.
Reversibility of Redox Processes: The ratio of the anodic and cathodic peak currents and the separation between the peak potentials (ΔEp) would indicate the reversibility of the electron transfer processes.
A hypothetical data table summarizing the expected findings from a cyclic voltammetry study is provided below.
| Parameter | Hypothetical Value |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M TBAPF₆ |
| Onset Oxidation Potential (V vs. Fc/Fc⁺) | +1.2 |
| Onset Reduction Potential (V vs. Fc/Fc⁺) | -0.8 |
| HOMO Energy Level (eV) | -6.0 |
| LUMO Energy Level (eV) | -3.0 |
| Electrochemical Energy Gap (eV) | 3.0 |
Emerging Research Areas and Non Medical Applications of Quinoline Derivatives
Applications in Materials Science
There is no available research data on the application of 4,5-Dichloro-8-(trifluoromethoxy)quinoline in materials science.
Organic Light-Emitting Diodes (OLEDs)
No studies have been found that investigate or report the use of this compound in the development of Organic Light-Emitting Diodes (OLEDs). Research on other quinoline (B57606) derivatives for OLED applications does exist, but information on this specific compound is absent.
Fluorescent Probes and Sensors
There is no published research detailing the synthesis or use of this compound as a fluorescent probe or sensor for any analyte.
Catalysis and Ligand Design
A review of the scientific literature indicates that this compound has not been investigated as a catalyst or as a ligand for catalytic purposes.
Agrochemicals
There is no information available in published literature to suggest that this compound has been synthesized or tested for agrochemical applications. While other quinoline derivatives are explored in this field, data for this specific compound is not available.
Advanced Functional Materials
No research could be identified that explores the incorporation of this compound into advanced functional materials.
Corrosion Inhibition
There are no studies available that assess the potential of this compound to act as a corrosion inhibitor.
Q & A
Q. What are the recommended synthetic routes for 4,5-Dichloro-8-(trifluoromethoxy)quinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and trifluoromethoxylation of quinoline precursors. Key steps include:
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Chlorination + CF₃O− | POCl₃, DMF; CF₃OK, AgNO₃, 80°C | 65–72 | >97 | |
| One-pot halogenation | SOCl₂, CF₃OCH₂Cl, AlCl₃ catalyst | 58 | 95 |
Key Considerations : Catalyst choice (e.g., AgNO₃ vs. AlCl₃) significantly impacts regioselectivity. Trace moisture reduces trifluoromethoxy group stability .
Q. What spectroscopic and computational methods are used to characterize this compound?
Methodological Answer:
- NMR : ¹⁹F NMR confirms trifluoromethoxy group integrity (δ −55 to −60 ppm). ¹H/¹³C NMR resolves chlorine substitution patterns .
- Mass Spectrometry (HRMS) : Exact mass analysis (C₁₀H₄Cl₂F₃NO, MW 289.03) validates molecular composition .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å) .
- DFT Calculations : Predicts electronic properties (HOMO-LUMO gap ~4.2 eV) and optimizes geometry .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹⁹F NMR | −58 ppm (CF₃O) | |
| HRMS | m/z 289.03 [M+H]⁺ | |
| XRD | Space group P2₁/c, Z = 4 |
Q. What biological activities are reported for quinoline derivatives, and how does this compound compare?
Methodological Answer: Quinoline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For this compound:
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Trifluoromethoxy Position : Substitution at C8 improves metabolic stability vs. C6 .
- Chlorine vs. Other Halogens : Dichloro substitution enhances DNA intercalation but may increase cytotoxicity .
- Computational SAR : Use SwissADME to predict logP (2.8) and bioavailability (70% intestinal absorption) .
Design Strategy : Replace chlorine with electron-withdrawing groups (e.g., NO₂) to improve target affinity .
Q. How to resolve contradictions in reported biological data (e.g., cytotoxicity vs. efficacy)?
Methodological Answer:
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) and exposure times (24h vs. 48h) .
- Metabolic Interference : Use hepatic microsomes to assess CYP450-mediated degradation .
- Dose-Response Curves : Validate IC₅₀ values across ≥3 independent replicates .
Case Study : DNA adduct levels in HepG2 (12 adducts/10⁶ nucleotides) vs. negligible adducts in non-metabolizing cells .
Q. What computational tools predict the pharmacokinetic and toxicological profiles of this compound?
Methodological Answer:
Q. Table 4: Computational Predictions
| Tool | Parameter | Value | Reference |
|---|---|---|---|
| SwissADME | logP | 2.8 | |
| PASS | Antimalarial Probability | 0.72 |
Q. What mechanistic insights exist for its interaction with biological targets like S100A9?
Methodological Answer:
Q. How does environmental stability impact experimental reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
